Palmarumycin C3
Overview
Description
Palmarumycin C3 is a spirobisnaphthalene compound isolated from cultures of the endophytic fungus Berkleasmium sp. Dzf12 after treatment with 1-hexadecene . It exhibits stronger antimicrobial and antioxidant activities .
Synthesis Analysis
The total synthesis of Palmarumycin C3 has been achieved through a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .Molecular Structure Analysis
The molecular structure of Palmarumycin C3 is characterized by a spirobisnaphthalene core . The molecular weight is 348.31, and the molecular formula is C20H12O6 .Chemical Reactions Analysis
The key steps in the synthesis of Palmarumycin C3 involve a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .Physical And Chemical Properties Analysis
Palmarumycin C3 is a solid compound with a molecular weight of 348.31 and a molecular formula of C20H12O6 .Scientific Research Applications
Summary of the Application
Palmarumycin C3 has been found to exhibit strong antimicrobial and antioxidant activities . This makes it a potential candidate for the development of new antimicrobial and antioxidant agents.
Methods of Application or Experimental Procedures
The antimicrobial and antioxidant activities of Palmarumycin C3 were discovered through cultures of the endophytic fungus Berkleasmium sp. Dzf12 . The production of Palmarumycin C3 was enhanced by adding 1-hexadecene at 10% to the medium on day 6 of culture .
Results or Outcomes
The maximal yields of Palmarumycin C3 were obtained as 1.19 g/L, which was 59.50 fold higher in comparison with the control (0.02 g/L) . Palmarumycin C3 exhibited stronger antimicrobial and antioxidant activities than Palmarumycin C2 .
2. Synthesis of Other Compounds
Summary of the Application
Palmarumycin C3 can be used as an intermediate in the synthesis of other compounds, including Palmarumycin BG1–3, BG5–6, C1, and Guignardin E .
Methods of Application or Experimental Procedures
The synthesis of these compounds was achieved through a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening .
Results or Outcomes
These compounds were synthesized using 1,8-dihydroxynaphthalene (DHN) and 5-methoxytetralone as the starting materials in overall yields of 1.0–17.4%, respectively .
properties
IUPAC Name |
(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXBHYOFNNANPN-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmarumycin C3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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